2-Amino-6-bromothiazolo[4,5-B]pyrazine
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Overview
Description
2-Amino-6-bromothiazolo[4,5-B]pyrazine is a heterocyclic compound with the molecular formula C5H3BrN4S and a molecular weight of 231.07 g/mol . This compound is characterized by the presence of a thiazole ring fused to a pyrazine ring, with an amino group at the 2-position and a bromine atom at the 6-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromothiazolo[4,5-B]pyrazine typically involves the ring closure of 3-aminopyrazine-2-thiols with orthoesters and potassium ethyl xanthate . Another method involves the reaction of 2-amino-5-bromopyrazine-3-thiol with potassium ethyl xanthate, yielding both 6-bromothiazolo[4,5-B]pyrazine-2-thiol and thiazolo[4,5-B]pyrazine-2,6-dithiol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial production, involving standard organic synthesis techniques and equipment.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromothiazolo[4,5-B]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include potassium ethyl xanthate, orthoesters, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with potassium ethyl xanthate yields 6-bromothiazolo[4,5-B]pyrazine-2-thiol and thiazolo[4,5-B]pyrazine-2,6-dithiol .
Scientific Research Applications
2-Amino-6-bromothiazolo[4,5-B]pyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-6-bromothiazolo[4,5-B]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The compound’s thiazole and pyrazine rings may enable it to bind to specific enzymes or receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrazine-3-thiol: Shares a similar structure but differs in the position of the bromine atom.
Thiazolo[4,5-B]pyrazine-2-thiol: Lacks the amino group present in 2-Amino-6-bromothiazolo[4,5-B]pyrazine.
Uniqueness
This compound is unique due to the presence of both an amino group and a bromine atom on its fused ring system. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
6-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H,(H2,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAFECHDSIQGHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)N=C(S2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551385 |
Source
|
Record name | 6-Bromo[1,3]thiazolo[4,5-b]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112342-72-0 |
Source
|
Record name | 6-Bromo[1,3]thiazolo[4,5-b]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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